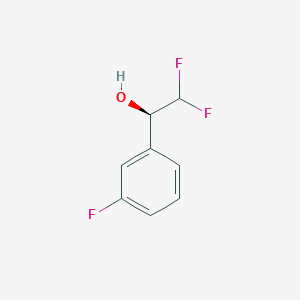
(1R)-2,2-Difluoro-1-(3-fluorophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1R)-2,2-Difluoro-1-(3-fluorophenyl)ethanol”, also known as “®-1-(3-Fluorophenyl)ethanol”, is a chemical compound with the molecular formula C8H9FO . It is a building block used in pharmaceutical synthesis . The compound is colorless to yellow and can exist in liquid, semi-solid, or solid form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H9FO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m1/s1 . The InChI key is YESOPGLEIJQAEF-ZCFIWIBFSA-N . The molecular weight of the compound is 140.16 . Physical and Chemical Properties Analysis
“this compound” has a boiling point of 196.2 ℃ at 760 mmHg . The density of the compound is 1.123 g/cm3 . The compound is colorless to yellow and can exist in liquid, semi-solid, or solid form .Aplicaciones Científicas De Investigación
Fluorination Reagents and Selectivity
Aminodifluorosulfinium Salts have been identified as selective fluorination reagents with enhanced thermal stability and ease of handling, suitable for converting alcohols to alkyl fluorides and carbonyls to gem-difluorides. These reagents are more stable and safer to use compared to traditional fluorinating agents, providing an efficient pathway for the synthesis of fluorinated compounds, including those related to (1R)-2,2-Difluoro-1-(3-fluorophenyl)ethanol (L’Heureux et al., 2010).
Biotransformation and Enantioselective Synthesis
The biotransformation-mediated synthesis of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol demonstrates the potential for enantioselectively producing key intermediates required for pharmaceuticals. This process highlights the ability to manufacture compounds in enantiomerically pure forms, crucial for the development of drugs with specific biological activities (Martínez et al., 2010).
Kinetic Resolution and Enantioselectivity
The kinetic resolution of racemic 2,2,2-trifluoro-1-aryl ethanol using specific catalysts illustrates the capacity to selectively produce enantiomerically pure forms of fluorinated compounds. This process is significant for the synthesis of chiral molecules with potential applications in medicinal chemistry (Qing Xu et al., 2009).
Spectroscopy and Molecular Structure
Research on the conformational landscape of supersonically expanded 1-(fluorophenyl)ethanols provides insights into the structural and electronic properties of fluorinated alcohols. Understanding these properties is essential for designing materials and molecules with desired physical and chemical characteristics (Speranza et al., 2009).
Enzymatic Processes for Chiral Intermediates
The development of practical enzymatic processes for the preparation of chiral intermediates like (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol showcases the utility of biocatalysis in achieving high selectivity and efficiency in the synthesis of fluorinated compounds. These methods offer green and sustainable alternatives to traditional chemical synthesis (Guo et al., 2017).
Environmental Impact and Detection
Studies on perfluorinated chemicals in the arctic atmosphere reveal the environmental distribution and impact of fluorinated alcohols. This research is crucial for understanding the ecological consequences of fluorinated compounds and developing strategies for monitoring and mitigating their presence in the environment (Shoeib et al., 2006).
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
(1R)-2,2-difluoro-1-(3-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,7-8,12H/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITQZNNRSBAUCR-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@H](C(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
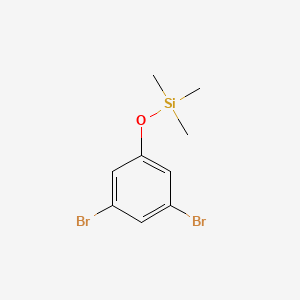

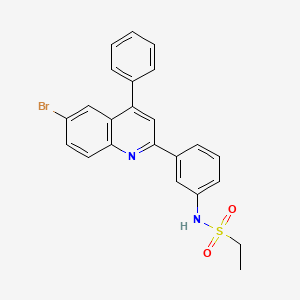
![4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2765770.png)
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2765771.png)
![N-(1-cyanocyclohexyl)-2-{1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}-N-methylacetamide](/img/structure/B2765772.png)
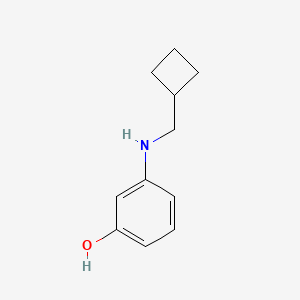
![8-[[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]methyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione](/img/no-structure.png)
![N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2765778.png)
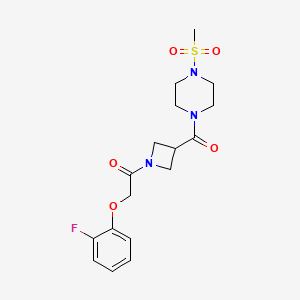
![1-(4-Fluorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2765782.png)

![4-(2-methylpropyl)-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2765784.png)
![3-Ethyl-7-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2765786.png)
